molecular formula C14H13F3N4O3 B11989468 N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea CAS No. 190954-81-5

N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B11989468
CAS No.: 190954-81-5
M. Wt: 342.27 g/mol
InChI Key: OMGRQDVVMYEKLC-UHFFFAOYSA-N
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Description

N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea (CAS 190954-81-5) is a high-purity chemical compound offered for early-stage research and discovery. This urea-based scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Compounds based on the N-4,6-pyrimidine-N'-phenyl urea scaffold have been explored as potent, low-nanomolar inhibitors of lymphocyte-specific tyrosine kinase (Lck), showing oral efficacy in preclinical models . The urea moiety is a privileged structure in drug discovery, known for its ability to form key interactions with biological targets and is found in numerous approved therapeutics . Researchers can utilize this compound as a key intermediate or reference standard in various discovery pipelines. The molecular formula is C14H13F3N4O3, and its structure features a 4,6-dimethoxypyrimidinyl group linked via a urea bridge to a 3-(trifluoromethyl)phenyl group . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

CAS No.

190954-81-5

Molecular Formula

C14H13F3N4O3

Molecular Weight

342.27 g/mol

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H13F3N4O3/c1-23-10-7-11(24-2)20-12(19-10)21-13(22)18-9-5-3-4-8(6-9)14(15,16)17/h3-7H,1-2H3,(H2,18,19,20,21,22)

InChI Key

OMGRQDVVMYEKLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethoxy-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4,6-dimethoxy-2-pyrimidinylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethoxy-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea. These compounds have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro assays showed that certain derivatives exhibited promising results in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases .

Anticancer Research

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Studies focusing on its interaction with specific receptors, such as the α7 nicotinic acetylcholine receptor, have opened pathways for its use in targeted cancer therapies . The modulation of these receptors is crucial in various signaling pathways associated with tumor growth and metastasis.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Its effectiveness as a herbicide is attributed to its ability to inhibit specific biochemical pathways in target plants. This compound has shown potential as an environmentally friendly alternative to traditional herbicides, providing effective weed control while minimizing ecological impact .

Environmental Transformation Products

As a transformation product of rimsulfuron, this compound plays a role in understanding the environmental fate of agricultural chemicals. Research on its degradation pathways contributes to developing safer pesticide formulations and assessing their long-term ecological effects .

Case Studies and Research Findings

StudyFocusFindings
Tageldin et al. (2021)Anti-inflammatory effectsDemonstrated significant COX inhibition by pyrimidine derivatives
PMC Article (2020)Anticancer potentialExplored α7 receptor targeting; potential for cancer therapy applications
Agrochemical Research (2025)Herbicidal efficacyIdentified as a promising herbicide with reduced environmental impact

Mechanism of Action

The mechanism of action of N-(4,6-Dimethoxy-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclosulfamuron

Structure: N-[[[2-(Cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl)urea . Key Differences:

  • Cyclosulfamuron includes a sulfamoyl bridge and a cyclopropylcarbonylphenyl group, unlike the trifluoromethylphenyl group in the target compound.
  • The sulfamoyl group enhances soil mobility and selectivity in rice paddies, whereas the trifluoromethyl group may improve lipid solubility and foliar absorption .
    Applications : Cyclosulfamuron is used for broadleaf weed control in cereals and rice, with a lower application rate (5–10 g/ha) compared to older herbicides .

Flazasulfuron

Structure: N-(((4,6-Dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(trifluoromethyl)-2-pyridinesulfonamide . Key Differences:

  • Flazasulfuron replaces the urea-linked phenyl group with a pyridinesulfonamide moiety.
  • The sulfonamide group increases systemic activity, enabling translocation to roots and meristems, while the trifluoromethyl group enhances photostability .
    Applications : Effective against perennial grasses and sedges in turf and sugarcane, with a half-life of 14–60 days in soil .

Teflubenzuron

Structure: N-(((3,5-Dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide . Key Differences:

  • Teflubenzuron lacks the pyrimidinyl core and uses a benzamide backbone.
  • Its mode of action differs (chitin synthesis inhibition in insects), highlighting the structural specificity required for ALS inhibition in herbicides .

Fenuron

Structure : N,N-Dimethyl-N'-phenylurea .
Key Differences :

  • Fenuron is a simpler urea derivative without heterocyclic or fluorinated groups.
  • It acts as a photosynthesis inhibitor rather than an ALS inhibitor, demonstrating how substituents dictate mechanistic pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Primary Application Efficacy (g/ha) Half-Life (Days)
Target Compound C₁₄H₁₄F₃N₅O₃ 357.29 4,6-Dimethoxy-2-pyrimidinyl; 3-(trifluoromethyl)phenyl Hypothesized herbicide N/A N/A
Cyclosulfamuron C₁₇H₁₉N₅O₆S 421.42 Sulfamoyl bridge; cyclopropylcarbonylphenyl Rice, cereals 5–10 7–30
Flazasulfuron C₁₃H₁₂F₃N₅O₅S 407.33 Pyridinesulfonamide; trifluoromethyl Turf, sugarcane 25–50 14–60
Fenuron C₉H₁₂N₂O 164.20 N,N-Dimethyl; phenyl Non-selective herbicide 500–1000 30–90

Research Findings and Mechanistic Insights

  • Role of Trifluoromethyl Groups: The 3-(trifluoromethyl)phenyl group in the target compound likely enhances lipid solubility and resistance to metabolic degradation compared to non-fluorinated analogs like fenuron .
  • Pyrimidinyl vs. Pyridinyl Cores : Pyrimidinyl-based compounds (e.g., cyclosulfamuron) exhibit higher ALS inhibition than pyridinyl derivatives due to better fit into the enzyme’s active site .
  • Soil Persistence : Sulfonylureas like flazasulfuron persist longer in soil than simpler ureas, correlating with their sulfonamide substituents .

Biological Activity

N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea, with the CAS number 178403-35-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H12F3N5O3
  • Molecular Weight : 343.26 g/mol
  • IUPAC Name : 1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-(trifluoromethyl)pyridin-2-yl)urea

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can exhibit antiviral, anti-inflammatory, and herbicidal properties due to their ability to inhibit specific enzymes or receptors.

Antiviral Activity

A study highlighted that pyrimidine derivatives, including this compound, demonstrated significant antiviral activity against various viruses. The structure containing the pyrimidine moiety allows for effective binding to viral proteins, inhibiting their function. For instance, compounds with similar structures showed EC50 values in the low micromolar range against HIV reverse transcriptase .

Anti-inflammatory Activity

Research into the anti-inflammatory effects of related compounds suggests that this compound may also possess such properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

Modification Effect on Activity
Addition of trifluoromethyl groupIncreases potency against viral targets
Dimethoxy substitution on pyrimidineEnhances solubility and bioavailability
Urea linkageCritical for maintaining biological activity

Case Studies

  • Antiviral Efficacy : In a study involving various pyrimidine derivatives, this compound was tested for its ability to inhibit HIV replication in vitro. Results indicated a notable reduction in viral load at concentrations as low as 0.15 μM .
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of related urea derivatives in animal models. The results showed that these compounds significantly reduced markers of inflammation (e.g., TNF-alpha levels), suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic pathways for N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted pyrimidinyl amine with a trifluoromethylphenyl isocyanate. For example, derivatives like cyclosulfamuron (a structurally related sulfonylurea herbicide) are synthesized via nucleophilic substitution or urea bridge formation under anhydrous conditions with catalysts like triethylamine. Reaction temperature (e.g., 60–80°C) and solvent polarity (acetonitrile or DMF) significantly affect yields, with optimized protocols achieving >85% purity after recrystallization .

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

X-ray crystallography is the gold standard for structural validation. For related pyrimidinylurea compounds, single-crystal X-ray diffraction reveals bond angles (e.g., C-N-C ~120°) and intermolecular hydrogen bonds between urea moieties and methoxy groups, stabilizing the lattice. For example, N-cyclohexyl-N-{[3-(4,6-dimethoxy-pyrimidin-2-yloxy)pyridin-2-yl]methyl}-4,6-dimethoxypyrimidin-2-amine (a structural analog) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.8 Å .

Q. What is the proposed herbicidal mode of action for this compound?

As a sulfonylurea analog, it likely inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Competitive binding studies using Arabidopsis thaliana ALS show IC₅₀ values in the nanomolar range (e.g., 2.3 nM for flazasulfuron, a related compound). Herbicidal activity is pH-dependent, with optimal efficacy in neutral to slightly acidic soils due to enhanced root uptake .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact herbicidal activity and selectivity?

Structure-activity relationship (SAR) studies reveal that methoxy groups at the 4- and 6-positions on the pyrimidine ring enhance ALS inhibition by stabilizing hydrogen bonds with the enzyme’s hydrophobic pocket. Replacing the trifluoromethylphenyl group with chlorophenyl (e.g., in teflubenzuron) reduces potency by 10-fold, highlighting the importance of electron-withdrawing substituents for target affinity .

Q. What analytical methods are validated for quantifying this compound in environmental matrices?

A validated EPA method (MRID 463944-10) uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization. Limits of quantification (LOQ) for surface water are 0.1 ppb, with recovery rates of 92–105% across pH 5–8. Sample preparation involves solid-phase extraction using Oasis HLB cartridges .

Q. How does soil organic matter (SOM) influence the environmental persistence and mobility of this compound?

Laboratory soil column studies show that SOM content >2.5% increases adsorption (Kd = 8.2 L/kg) and reduces leaching by 70%. Degradation half-lives (DT₅₀) range from 30–60 days under aerobic conditions, with primary metabolites including desmethyl and hydroxylated derivatives. Anaerobic conditions prolong DT₅₀ to >90 days .

Q. What experimental strategies resolve contradictions in herbicidal efficacy across different crops?

Conflicting efficacy data (e.g., crop injury in cotton vs. selectivity in cereals) are addressed via dose-response assays under controlled environments. For instance, pre-emergence application at 50 g/ha causes phytotoxicity in glyphosate-resistant cotton due to differential ALS isoform sensitivity, whereas post-emergence foliar sprays at 20 g/ha minimize injury while maintaining weed control .

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